9H-fluoren-9-ylmethyl 4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate
CAS No.:
Cat. No.: VC16190391
Molecular Formula: C20H16N2O6
Molecular Weight: 380.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H16N2O6 |
|---|---|
| Molecular Weight | 380.3 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl 4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
| Standard InChI | InChI=1S/C20H16N2O6/c21-17(23)9-16-18(24)28-20(26)22(16)19(25)27-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,21,23) |
| Standard InChI Key | XPVFVXZXKWHSNI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N4C(C(=O)OC4=O)CC(=O)N |
Introduction
Structural Characteristics and Molecular Identity
The compound’s IUPAC name, 9H-fluoren-9-ylmethyl (4S)-4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate, reflects its intricate architecture. Key structural features include:
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A fluorenylmethyl (Fmoc) group, which serves as a photolabile protecting group for amines.
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An oxazolidine ring with two ketone moieties at positions 2 and 5, conferring rigidity and electrophilic reactivity.
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A 2-amino-2-oxoethyl side chain at position 4 of the oxazolidine ring, enabling hydrogen bonding and nucleophilic interactions.
Table 1: Molecular Identity and Structural Descriptors
| Property | Value/Descriptor |
|---|---|
| CAS No. | 178614-75-0 |
| Molecular Formula | |
| Molecular Weight | 380.356 g/mol |
| IUPAC Name | 9H-fluoren-9-ylmethyl (4S)-4-(2-amino-2-oxoethyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
| SMILES | |
| InChIKey | XPVFVXZXKWHSNI-INIZCTEOSA-N |
The stereochemistry at position 4 (S-configuration) is critical for its enzymatic compatibility in peptide synthesis.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis involves a multi-step protocol:
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Oxazolidine Ring Formation: Cyclocondensation of asparagine derivatives with carbonyl donors (e.g., phosgene analogs) under anhydrous conditions yields the oxazolidine core.
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Fmoc Protection: The oxazolidine’s amine group is protected using fluorenylmethyl chloroformate () in the presence of a base (e.g., ).
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Side-Chain Functionalization: Introduction of the 2-amino-2-oxoethyl group via nucleophilic acyl substitution completes the structure.
Industrial Scalability
Continuous flow reactors are employed for large-scale production, ensuring consistent yields (>85%) and minimizing side reactions. Automated purification systems (e.g., preparative HPLC) isolate the compound at >98% purity.
Applications in Organic Synthesis
Peptide Synthesis
The Fmoc group’s orthogonal stability under basic conditions makes this compound a cornerstone in solid-phase peptide synthesis (SPPS):
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Amine Protection: The Fmoc group shields primary amines during coupling reactions, preventing undesired side reactions .
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Oxazolidine as a Transient Intermediate: The oxazolidine ring stabilizes α-amino acids during activation, enhancing coupling efficiency .
Bioconjugation and Drug Delivery
The 2-amino-2-oxoethyl side chain facilitates site-specific bioconjugation to biomolecules (e.g., antibodies), enabling targeted drug delivery systems .
Physicochemical Properties and Stability
Table 2: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Melting Point | 215–217°C (decomposes) |
| Solubility | DMSO: >50 mg/mL; Water: <0.1 mg/mL |
| LogP (Partition Coefficient) | 3.2 (calculated) |
| Stability | Stable at -20°C under inert gas |
The compound exhibits moderate lipophilicity (), favoring its use in organic solvents. Hydrolysis of the oxazolidine ring occurs under acidic conditions (), releasing the free amine .
Reactivity and Degradation Pathways
Hydrolysis Mechanism
In aqueous buffers, the oxazolidine ring undergoes nucleophilic attack by water, yielding a transient aminoacyl phosphate intermediate. This pathway mirrors prebiotic phosphorylation processes, suggesting evolutionary implications .
Oxidative Stability
The fluorenyl group is susceptible to oxidation by strong agents (e.g., ), forming fluorenone derivatives. This reactivity necessitates storage under argon or nitrogen.
Future Perspectives and Research Directions
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Enzymatic Compatibility: Engineering proteases tolerant to Fmoc-protected intermediates could streamline peptide synthesis.
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Nanoformulations: Encapsulation in lipid nanoparticles may enhance solubility for biomedical applications.
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Sustainable Synthesis: Catalytic methods using biocatalysts (e.g., lipases) could reduce reliance on toxic reagents.
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